2-Oxo-2-(1-phenylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(1-phenylcyclobutyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a phenyl group attached to a cyclobutyl ring, which is further connected to an oxoacetic acid moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl phenyl ketone with oxalic acid in the presence of a suitable catalyst. The reaction conditions typically include maintaining a temperature range of 20-25°C and using a solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves similar reaction conditions and reagents. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
2-Oxo-2-(1-phenylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the oxo group to a hydroxyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo-2-(1-phenylcyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be compared with other similar compounds, such as:
2-Oxo-2-(1-pyrrolidinyl)ethoxyacetic acid: This compound has a similar oxoacetic acid moiety but differs in the presence of a pyrrolidinyl group instead of a phenylcyclobutyl group.
2-Oxo-2-(2-pyridylamino)ethoxyacetic acid: This compound also contains an oxoacetic acid moiety but has a pyridylamino group attached.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclobutyl group provides unique steric and electronic effects, making it valuable for specific applications in research and industry.
Biological Activity
2-Oxo-2-(1-phenylcyclobutyl)acetic acid is a compound with significant potential in medicinal chemistry, characterized by its unique structure that includes a cyclobutyl ring attached to a phenyl group and an acetic acid moiety. This compound is known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The molecular formula of this compound is C13H14O3, with a molecular weight of approximately 218.25 g/mol. The compound features a carbonyl group (C=O), which plays a vital role in its chemical reactivity, allowing it to undergo nucleophilic substitutions and condensation reactions, making it useful in organic synthesis and pharmaceutical development.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its anti-cancer and antimicrobial properties.
Anti-Cancer Activity
Research has indicated that derivatives of this compound exhibit potent anti-cancer effects. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines such as HCT116 (colorectal cancer) and LoVo cells. The mechanism involves the activation of caspases, leading to cell shrinkage and the formation of apoptotic bodies .
Table 1: Summary of Anti-Cancer Studies
Compound | Cell Line | Concentration | Effect | Reference |
---|---|---|---|---|
CQAH | HCT116 | 10 μM | Induces apoptosis (20% to 85%) | |
CQAH | LoVo | 10 μM | Induces apoptosis (20% to 85%) |
The apoptotic effect was confirmed through various assays, including Annexin V-propidium iodide staining, which demonstrated a significant increase in apoptotic cells upon treatment with the compound .
Antimicrobial Activity
In addition to its anti-cancer properties, the compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated that certain derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity Results
Compound | Bacterial Strain | Concentration (µg/mL) | Activity Level |
---|---|---|---|
4a | Staphylococcus aureus | 250 | High |
4d | Escherichia coli | 250 | Moderate |
4e | Pseudomonas aeruginosa | 500 | High |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the modulation of signaling pathways associated with apoptosis and inflammation. For example, inhibitors of caspases have been used to elucidate the role of these enzymes in drug-induced apoptosis, highlighting the importance of the MAPK pathway in mediating these effects .
Case Studies
Several case studies have documented the efficacy of related compounds derived from or structurally similar to this compound:
- Case Study on CQAH : A derivative was tested for its ability to induce apoptosis in colorectal cancer cells. The study found that treatment with CQAH led to significant morphological changes consistent with apoptosis, including chromatin condensation and increased apoptotic nuclei .
- Antibacterial Efficacy : A series of derivatives were synthesized and tested against common pathogenic bacteria. The results showed that specific compounds had potent antibacterial effects, outperforming standard antibiotics in some cases .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-oxo-2-(1-phenylcyclobutyl)acetic acid |
InChI |
InChI=1S/C12H12O3/c13-10(11(14)15)12(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) |
InChI Key |
RBLKZIGPIHJNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.